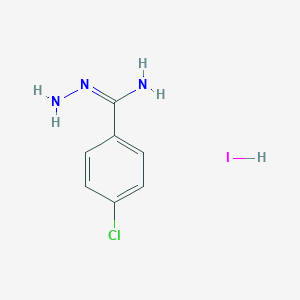
4-Chlorobenzamidrazone hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzamidrazone hydroiodide is a chemical compound with the molecular formula C7H9ClIN3. It is known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a chlorobenzene ring and an amidrazone group, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzamidrazone hydroiodide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by the addition of hydroiodic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzamidrazone hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzamidrazones, hydrazine derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
4-Chlorobenzamidrazone hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzamidrazone hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzamide
- 4-Chlorobenzhydrazide
- 4-Chlorobenzylamine
Comparison
Compared to these similar compounds, 4-Chlorobenzamidrazone hydroiodide is unique due to its specific amidrazone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H9ClIN3 |
|---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide |
InChI |
InChI=1S/C7H8ClN3.HI/c8-6-3-1-5(2-4-6)7(9)11-10;/h1-4H,10H2,(H2,9,11);1H |
InChI Key |
QXNZIVSPYLXTOB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\N)/N)Cl.I |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)Cl.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















